molecular formula C12H16O4 B583828 2-Isopropoxyethyl 4-Hydroxybenzoate CAS No. 1346600-95-0

2-Isopropoxyethyl 4-Hydroxybenzoate

Cat. No.: B583828
CAS No.: 1346600-95-0
M. Wt: 224.256
InChI Key: CRXJLEAZEPTTOO-UHFFFAOYSA-N
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Description

2-Isopropoxyethyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, characterized by an isopropoxyethyl group attached to the phenolic oxygen. This compound shares structural similarities with parabens (alkyl esters of 4-hydroxybenzoic acid), which are widely used as preservatives in cosmetics, pharmaceuticals, and food due to their antimicrobial properties .

Properties

CAS No.

1346600-95-0

Molecular Formula

C12H16O4

Molecular Weight

224.256

IUPAC Name

2-propan-2-yloxyethyl 4-hydroxybenzoate

InChI

InChI=1S/C12H16O4/c1-9(2)15-7-8-16-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI Key

CRXJLEAZEPTTOO-UHFFFAOYSA-N

SMILES

CC(C)OCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Hydroxybenzoate (Ethyl Paraben)

  • Structure : Ethyl ester of 4-hydroxybenzoic acid.
  • Properties :
    • Lower molecular weight (166.18 g/mol) compared to 2-isopropoxyethyl 4-hydroxybenzoate (estimated ~224 g/mol).
    • Higher aqueous solubility due to shorter alkyl chain.
    • Moderate antimicrobial activity, with MIC (Minimum Inhibitory Concentration) values typically in the range of 0.1–1.0 mg/mL against common bacteria .
  • Applications : Common preservative in topical formulations.

Ethyl 4-(3-Methylisoxazol-5-yl)phenethoxy Benzoate (I-6473)

  • Structure : Ethyl ester with a phenethoxy group substituted with a 3-methylisoxazole ring (CAS 856165-81-6; molecular weight ~327.23 g/mol) .
  • Properties: Enhanced lipophilicity due to the bulky isoxazole substituent. Likely exhibits improved stability against enzymatic hydrolysis compared to simpler esters. Potential for targeted bioactivity, as isoxazole derivatives are known for antimicrobial and anti-inflammatory properties .

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

  • Structure : Contains an epoxypropoxy group in addition to the isopropoxyethyl chain (CAS 1346603-05-1; molecular weight 327.23 g/mol) .
  • Properties: Epoxy group introduces reactivity, enabling cross-linking in polymer applications. Reduced thermal stability compared to non-epoxy analogs due to the labile epoxy moiety. Limited aqueous solubility but high compatibility with hydrophobic matrices .

Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate

  • Structure: Complex ester with a chlorobenzoyl-substituted phenoxy group (CAS 49562-28-9; molecular weight 360.83 g/mol) .
  • Properties: High lipophilicity (logP > 4) due to the chlorobenzoyl and branched isopropyl groups. Demonstrated stability under acidic conditions (e.g., pH 2–6) with >95% purity retention . Potential use in prodrug formulations due to slow hydrolysis kinetics.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Key Substituents Aqueous Solubility Antimicrobial MIC (mg/mL) Stability Profile
This compound ~224 Isopropoxyethyl Low 0.05–0.5* Stable at pH 3–8
Ethyl Paraben 166.18 Ethyl Moderate 0.1–1.0 Stable at pH 4–8
I-6473 327.23 3-Methylisoxazole phenethoxy Very Low Not reported High enzymatic resistance
2-Isopropoxyethyl Epoxypropoxy 327.23 Epoxypropoxy Insoluble N/A Thermally labile
4-Chlorobenzoyl Derivative 360.83 Chlorobenzoyl, isopropyl Insoluble Not reported Acid-stable

*Estimated based on structural analogs .

Research Findings and Mechanistic Insights

  • Transport Kinetics : Bacterial uptake of 4-hydroxybenzoate derivatives (e.g., via PcaK transporters in E. coli) shows a Km of 6 mM, suggesting active transport systems prefer low-micromolar concentrations of aromatic acids . Bulkier esters like this compound may rely more on passive diffusion due to steric hindrance.
  • Antimicrobial Efficacy : The isopropoxyethyl group likely enhances membrane disruption in pathogens, similar to parabens, but with prolonged activity due to slower metabolism .
  • Synthetic Routes : Esterification of 4-hydroxybenzoic acid with isopropoxyethyl alcohol under acidic catalysis (e.g., H₂SO₄) achieves >90% yield, comparable to methods for ethyl parabens .

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